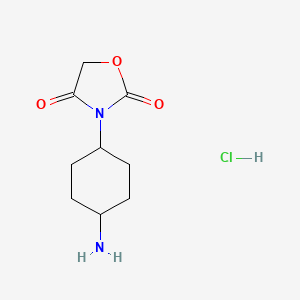
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride , also known by its CAS number 1824269-39-7 , is a cyclic compound with the molecular formula C₉H₁₅ClN₂O₃ . It has a molecular weight of 234.68 g/mol . This compound is primarily used for research purposes and falls under the category of oxazolidine derivatives.
Applications De Recherche Scientifique
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride has a variety of applications in scientific research. It is used as a monomer for the synthesis of polymers such as polyurethanes and polyamides, as well as for the synthesis of other compounds. It is also used in the study of biological processes such as enzyme catalysis, protein folding, and cell signaling. It has been used to study the mechanism of action of various drugs, and to investigate the effects of certain compounds on the activity of enzymes. This compound has also been used to study the structure and function of proteins, and to study the effects of certain compounds on the activity of enzymes.
Mécanisme D'action
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is not yet fully understood. However, it is believed to act as a catalyst in organic reactions, and it is thought to interact with certain enzymes in a way that affects their activity. It is also believed to interact with certain proteins in a way that affects their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to affect the activity of certain enzymes, and it has been shown to interact with certain proteins in a way that affects their structure and function. It has also been shown to have a variety of effects on cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride in lab experiments include its low cost, its stability in aqueous solutions, and its ability to act as a catalyst in organic reactions. The main limitation of using this compound in lab experiments is its potential to interact with certain enzymes and proteins in a way that affects their activity or structure.
Orientations Futures
The potential future directions for the study of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride include further investigations into its mechanism of action, its effects on biological processes such as enzyme catalysis, protein folding, and cell signaling, and its applications in the synthesis of polymers and other compounds. Additionally, further research could be conducted into the effects of this compound on the activity of various enzymes, and its potential as a drug delivery system. Finally, further studies could be conducted into the effects of this compound on the structure and function of proteins.
Propriétés
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWLYOJXKGLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)COC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)






![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)



